molecular formula C7H4Br2F2 B13483888 2,4-Dibromo-1-(difluoromethyl)benzene

2,4-Dibromo-1-(difluoromethyl)benzene

Cat. No.: B13483888
M. Wt: 285.91 g/mol
InChI Key: ADQGWNQGPPSFLG-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted at the 2, 4, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(difluoromethyl)benzene typically involves the bromination of 1-(difluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process may involve electrophilic aromatic substitution, where the difluoromethyl group directs the bromination to the 2 and 4 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the difluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-1-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(difluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the difluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups.

    2,4-Dibromo-1-fluorobenzene: Contains a fluorine atom instead of a difluoromethyl group.

    1-Bromo-4-(difluoromethyl)benzene: Only one bromine atom and one difluoromethyl group.

Uniqueness

2,4-Dibromo-1-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

2,4-dibromo-1-(difluoromethyl)benzene

InChI

InChI=1S/C7H4Br2F2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H

InChI Key

ADQGWNQGPPSFLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(F)F

Origin of Product

United States

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